molecular formula C18H16FN3O2 B1672987 PDGF Receptor Tyrosine Kinase Inhibitor IV CAS No. 627518-40-5

PDGF Receptor Tyrosine Kinase Inhibitor IV

货号 B1672987
CAS 编号: 627518-40-5
分子量: 325.3 g/mol
InChI 键: ZDNURMVOKAERHZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PDGF Receptor Tyrosine Kinase Inhibitor IV is a cell-permeable PDGFR inhibitor with antiproliferative properties . It acts as an ATP-competitive and reversible inhibitor of PDGFR . It has been shown to display potent antiproliferative properties in several human tumor cell lines .

科学研究应用

Inhibition of Glioblastoma-Derived Tumor Growth

The novel PDGFRβ-specific antagonist, represented by a nuclease-resistant RNA-aptamer named Gint4.T, has demonstrated strong inhibition of ligand-dependent receptor activation and downstream signaling in cell lines and primary cultures of human glioblastoma cells. This inhibition leads to drastic reductions in cell migration and proliferation, induces differentiation, and blocks tumor growth in vivo. Additionally, Gint4.T aptamer prevents PDGFRβ heterodimerization with and resultant transactivation of the epidermal growth factor receptor, offering a promising PDGFRβ-drug candidate with translational potential (Camorani et al., 2014).

Association with Tumor Progression in Breast Cancer

PDGFRA overexpression in breast cancer is associated with tumor progression. Its expression correlates with lymph node metastasis, HER-2, and Bcl2 expression, suggesting PDGFRA as a potential therapeutic target for imatinib mesylate in breast carcinomas. This evidence underscores the importance of targeting PDGFRA in invasive mammary carcinomas, highlighting its role in biological aggressiveness and as a potential therapeutic target (Carvalho et al., 2005).

Combining Kinase Inhibitors for Enhanced Efficacy

The combination of kinase inhibitors targeting VEGFRs in endothelial cells and PDGFRs in pericytes shows promise for treating multiple stages of tumorigenesis, notably the often-intractable late-stage solid tumors. This combination approach, utilizing inhibitors like SU5416 and SU6668, or Gleevec for PDGFR activity, has shown to be more efficacious against all stages of islet carcinogenesis than either agent alone, suggesting a novel strategy for efficacious antiangiogenic therapy (Bergers et al., 2003).

未来方向

The future of PDGF Receptor Tyrosine Kinase Inhibitor IV and similar inhibitors lies in their potential use in treating various diseases. For instance, PDGFR-inhibition has been shown to be beneficial in chronic airway diseases such as idiopathic pulmonary fibrosis (IPF) and asthma . Furthermore, next-generation TKIs are being developed and clinically tested, leading to new drug approvals .

属性

IUPAC Name

N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNURMVOKAERHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430890
Record name JNJ-10198409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine

CAS RN

627518-40-5
Record name JNJ-10198409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PDGF Receptor Tyrosine Kinase Inhibitor IV
Reactant of Route 2
Reactant of Route 2
PDGF Receptor Tyrosine Kinase Inhibitor IV
Reactant of Route 3
PDGF Receptor Tyrosine Kinase Inhibitor IV
Reactant of Route 4
PDGF Receptor Tyrosine Kinase Inhibitor IV
Reactant of Route 5
PDGF Receptor Tyrosine Kinase Inhibitor IV
Reactant of Route 6
Reactant of Route 6
PDGF Receptor Tyrosine Kinase Inhibitor IV

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。